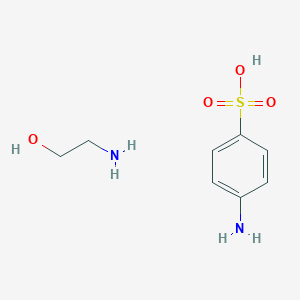
4-aminobenzenesulfonic acid; 2-aminoethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-aminobenzenesulfonic acid; 2-aminoethanol is a chemical compound formed by the combination of sulfanilic acid and 2-aminoethanol in a 1:1 molar ratio. Sulfanilic acid is an aromatic amine derived from aniline, while 2-aminoethanol, also known as ethanolamine, is an organic chemical compound that contains both amine and alcohol functional groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sulfanilic acid, compd. with 2-aminoethanol (1:1) typically involves the reaction of sulfanilic acid with 2-aminoethanol under controlled conditions. The reaction is carried out in an aqueous medium, where sulfanilic acid is dissolved in water and 2-aminoethanol is added slowly with constant stirring. The reaction mixture is then heated to a specific temperature, usually around 60-80°C, to facilitate the formation of the compound. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of sulfanilic acid, compd. with 2-aminoethanol (1:1) follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is then subjected to various purification steps, including filtration, washing, and drying, to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
4-aminobenzenesulfonic acid; 2-aminoethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group in sulfanilic acid to an amine group.
Substitution: The compound can undergo substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
Oxidation Products: Sulfonic acid derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Compounds with different functional groups replacing the amino or hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
4-aminobenzenesulfonic acid; 2-aminoethanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential therapeutic properties and used in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of sulfanilic acid, compd. with 2-aminoethanol (1:1) involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating its electron pairs. In biological systems, it may interact with enzymes and proteins, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
4-aminobenzenesulfonic acid; 2-aminoethanol can be compared with other similar compounds, such as:
Sulfanilic acid, compd. with 2-amino-2-methyl-1-propanol (11): Similar in structure but with a different amine component.
Sulfanilic acid, compd. with 2-amino-2-hydroxymethyl-1,3-propanediol (11): Contains an additional hydroxyl group, leading to different chemical properties.
Sulfanilic acid, compd. with 2-amino-2-ethyl-1,3-propanediol (11): Has an ethyl group, which affects its reactivity and applications.
The uniqueness of sulfanilic acid, compd. with 2-aminoethanol (1:1) lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
15730-83-3 |
|---|---|
Molekularformel |
C8H14N2O4S |
Molekulargewicht |
234.28 g/mol |
IUPAC-Name |
4-aminobenzenesulfonic acid;2-aminoethanol |
InChI |
InChI=1S/C6H7NO3S.C2H7NO/c7-5-1-3-6(4-2-5)11(8,9)10;3-1-2-4/h1-4H,7H2,(H,8,9,10);4H,1-3H2 |
InChI-Schlüssel |
HGHYGRYUGKKTPL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)S(=O)(=O)O.C(CO)N |
Kanonische SMILES |
C1=CC(=CC=C1N)S(=O)(=O)O.C(CO)N |
Key on ui other cas no. |
15730-83-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















